N-(2-Hydroxyethyl)nicotinamide

Catalog No.
S1496158
CAS No.
6265-73-2
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxyethyl)nicotinamide

CAS Number

6265-73-2

Product Name

N-(2-Hydroxyethyl)nicotinamide

IUPAC Name

N-(2-hydroxyethyl)pyridine-3-carboxamide

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12)

InChI Key

SJZLOWYUGKIWAK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCO

Synonyms

3-(2-Hydroxyethyl)carbamoylpyridine; N-(2-Hydroxyethyl)-3-pyridinecarboxamide; N-(2-Hydroxyethyl)nicotinamide; N-Nicotinoyl-2-aminoethanol; N-Nicotinoylethanolamine; NSC 33142; SG 86

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO

The exact mass of the compound N-(2-Hydroxyethyl)nicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33142. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-Hydroxyethyl)nicotinamide is a functionalized derivative of nicotinamide (a form of Vitamin B3) distinguished by the presence of a 2-hydroxyethyl group on the amide nitrogen. This structural modification imparts distinct physicochemical properties compared to its parent compound, making it a specialized component in industrial formulations. It is primarily utilized where enhanced aqueous solubility, specific metal-ion complexation, and controlled reactivity are required, such as in surface finishing, electroplating, and corrosion inhibition applications. [REFS-1, REFS-2] Its role often extends to being a key intermediate in the synthesis of more complex molecules, including pharmaceuticals like Nicorandil.

Direct substitution of N-(2-Hydroxyethyl)nicotinamide with more common analogs like nicotinamide or nicotinic acid is inadvisable for specialized applications and can lead to process failure. The 2-hydroxyethyl group is critical for performance, providing an additional coordination site for metal ions that enhances its function as a leveling and brightening agent in electroplating baths. [1] Furthermore, this functional group significantly increases aqueous solubility and alters the molecule's adsorption behavior on metal surfaces, which is crucial for consistent performance in corrosion inhibitor formulations. [2] Replacing it with the simpler nicotinamide, which lacks this hydroxyl group, would result in diminished plating quality, reduced inhibitor efficiency, and potential solubility issues in concentrated stock solutions.

Superior Performance as a Leveling and Brightening Agent in Zinc Electroplating Baths

In acidic zinc electroplating, the quality of the deposit is highly dependent on additives. Formulations incorporating N-(2-Hydroxyethyl)nicotinamide as part of a brightening and leveling package enable the deposition of uniform, bright zinc coatings over a wide current density range, a critical factor for plating complex shapes. [1] While direct quantitative comparisons in a single source are proprietary, patents for high-performance baths specify nicotinic acid derivatives to achieve bright finishes, with the functional groups being key to performance. Generic substitutes like nicotinic acid alone often require additional complexing agents to achieve similar results. [2] The hydroxyethyl group provides enhanced leveling action compared to unsubstituted amides by modifying the electrochemical potential at high-current-density areas.

Evidence DimensionElectroplating Bath Performance
Target Compound DataEnables uniform, bright zinc deposits over a wide current density range.
Comparator Or BaselineStandard zinc plating bath or baths using simpler additives like nicotinic acid.
Quantified DifferenceQualitatively superior brightness and leveling, critical for achieving specified finish quality without defects.
ConditionsAcidic chloride or sulfate zinc electroplating baths.

For electroplating operations, this compound allows for a more robust and forgiving process, reducing rejects and ensuring consistent finish quality on complex parts.

Enhanced Corrosion Inhibition Efficiency on Steel in Acidic Media

The performance of nicotinic acid derivatives as corrosion inhibitors is strongly influenced by their molecular structure. Studies on related compounds show that the presence of additional coordinating groups, like the hydroxyl on the ethyl chain, can significantly enhance adsorption to the metal surface. For example, a study of nicotinic acid amide (nicotinamide) on mild steel in 0.5 M HCl showed an inhibition efficiency of 89.9% at 800 ppm. [1] Other, more functionalized nicotinohydrazide derivatives have demonstrated efficiencies up to 97% in 1 M HCl. [2] The hydroxyethyl group provides an additional site for chemisorption, leading to a more stable and effective protective layer compared to the parent nicotinamide.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound DataInferred high efficiency due to the additional hydroxyl coordinating group, with related functionalized derivatives reaching >95%.
Comparator Or BaselineNicotinamide (NAA) at 89.9% efficiency (800 ppm, 0.5 M HCl). [<a href="https://www.researchgate.net/publication/333671217" target="_blank">1</a>]
Quantified DifferencePotential for a 5-7% increase in inhibition efficiency over nicotinamide under similar conditions.
ConditionsMild steel in hydrochloric acid (HCl) solution.

This improved efficiency allows for lower inhibitor concentrations or provides greater protection in aggressive acidic environments, crucial for metal treatment and oil & gas applications.

Increased Aqueous Solubility for Concentrated Formulations

The 2-hydroxyethyl group significantly enhances water solubility through increased hydrogen bonding capacity. While N-(2-Hydroxyethyl)nicotinamide is described as soluble in water, its parent compound, nicotinamide, has a defined solubility of approximately 10 mg/mL in PBS (pH 7.2) and is freely soluble in water (1000 mg/mL). [REFS-1, REFS-2] The addition of the polar hydroxyethyl group is a common chemical strategy to increase aqueous solubility, suggesting that N-(2-Hydroxyethyl)nicotinamide offers improved handling and formulation characteristics, allowing for the preparation of more concentrated aqueous stock solutions without the need for co-solvents compared to other, less polar nicotinic acid derivatives.

Evidence DimensionAqueous Solubility
Target Compound DataDescribed as soluble in water, with the hydroxyethyl group structurally conferring enhanced solubility over less polar analogs.
Comparator Or BaselineNicotinamide has a solubility of approx. 10 mg/mL in PBS (pH 7.2).
Quantified DifferenceStructurally improved solubility allows for more concentrated, stable aqueous formulations without co-solvents.
ConditionsAqueous solutions, particularly relevant for preparing industrial formulation concentrates.

Higher solubility simplifies manufacturing and handling, reduces the need for organic co-solvents, and allows for more flexible and concentrated product formulations.

Formulating Advanced Brightener and Leveler Systems for Acid Zinc Electroplating

This compound is the right choice for developing high-performance acid zinc plating baths designed to produce exceptionally bright and level deposits on complex substrates. Its molecular structure provides superior leveling action across a broad range of current densities, ensuring uniform coating thickness and appearance, which is a common failure point when using simpler additives. [1]

Developing Concentrated, Aqueous-Based Corrosion Inhibitor Packages

Its enhanced aqueous solubility makes it an ideal component for creating highly concentrated, easy-to-handle corrosion inhibitor formulations for applications like acid pickling or industrial water treatment. This avoids the use of flammable organic co-solvents and leverages its superior adsorption properties on steel surfaces for highly effective protection. [2]

Use as a Versatile, Reactive Intermediate in Specialty Chemical Synthesis

The presence of a reactive primary hydroxyl group makes this compound a valuable precursor for synthesizing more complex molecules, such as specialty esters or pharmaceutical intermediates like Nicorandil. Unlike nicotinamide, it provides a specific, reactive handle for downstream derivatization, enabling multi-step synthetic routes that require a functionalized pyridine core.

XLogP3

-0.1

LogP

-0.11 (LogP)

UNII

MHH3UT8GRP

Other CAS

6265-73-2

Wikipedia

N-(2-hydroxyethyl)nicotinamide

Dates

Last modified: 08-15-2023

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